
Bis(vinylsulfonyl)methane
Overview
Description
Bis(vinylsulfonyl)methane is an organic compound with the molecular formula C5H8O4S2. It is a colorless liquid with a distinctive thiol odor. This compound is known for its applications in organic synthesis, particularly as a cross-linking agent in polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(vinylsulfonyl)methane is typically synthesized through the reaction of carbon disulfide with vinyl sulfone in the presence of a base catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are meticulously controlled. The product is then purified through distillation or crystallization techniques to achieve the desired purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions of this compound can yield various reduced sulfur-containing compounds.
Substitution: This compound is known to participate in nucleophilic substitution reactions, where the vinyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Reduced sulfur-containing compounds.
Substitution: Various substituted vinylsulfonyl derivatives.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure:
- Molecular Formula: CHOS
- Molecular Weight: 196.25 g/mol
- Appearance: Colorless liquid with a distinctive odor
BVSM consists of two vinyl sulfonyl groups linked to a central methane unit, which enhances its reactivity towards nucleophilic groups like amines and thiols. The primary mechanism of action involves the formation of covalent bonds with these nucleophilic sites, facilitating cross-linking in various applications.
Cross-Linking Agent in Polymer Chemistry
BVSM is widely recognized for its role as a cross-linking agent in the synthesis of polymers and hydrogels. It is particularly effective in creating stable networks that enhance the mechanical properties of materials.
Case Study: Gelatin Hydrogels
A significant application of BVSM is in the development of gelatin-based hydrogels. Research has shown that hydrogels cross-linked with BVSM exhibit improved rheological properties, making them suitable for drug delivery and tissue engineering applications.
Table 1: Properties of Gelatin Hydrogels Cross-Linked with BVSM
Property | Value |
---|---|
Storage Modulus | Increases with BVSM concentration |
Gelation Time | Dependent on pH and concentration |
Mechanical Strength | Enhanced compared to non-cross-linked gels |
In studies, varying concentrations of BVSM were found to significantly influence the mechanical properties and stability of the resulting hydrogels. The optimal concentration was crucial for achieving desired gel strength while maintaining biocompatibility .
Biomedical Applications
The ability of BVSM to form stable covalent bonds with proteins makes it valuable in several biomedical applications:
- Tissue Engineering: BVSM-modified hydrogels can mimic natural tissue environments, providing scaffolds for cell growth and differentiation.
- Drug Delivery Systems: The cross-linked networks can encapsulate drugs, allowing for controlled release profiles.
Research indicates that the incorporation of BVSM into hydrogel formulations can significantly enhance their performance in biomedical applications .
Industrial Applications
In addition to its use in research, BVSM is employed in various industrial applications:
- Production of Specialty Chemicals: BVSM serves as a building block in synthesizing specialty chemicals, including dyes and rubber additives.
- Material Science: Its thermal stability and reactivity make it a candidate for developing advanced materials with unique properties .
Emerging Applications
Recent studies have explored innovative uses for BVSM beyond traditional applications:
- Battery Technology: Research indicates that BVSM can be used as an electrolyte additive in lithium-ion batteries. When combined with lithium difluorophosphate, it helps form a protective passivation layer on cathodes, improving cycling performance .
Table 2: Comparison with Similar Compounds
Compound | Key Features | Applications |
---|---|---|
Bis(phenylsulfonyl)methane | Contains phenyl groups; used in olefin synthesis | Organic synthesis |
Divinyl sulfone | Lacks methylene bridge; used as a cross-linker | Polymer chemistry |
Ethylene bis(sulfonyl)methane | Different carbon chain length; used industrially | Specialty chemicals production |
Mechanism of Action
The mechanism of action of bis(vinylsulfonyl)methane involves the formation of covalent bonds with nucleophilic groups, such as amines and thiols. This cross-linking ability is primarily due to the presence of vinyl sulfone groups, which are highly reactive towards nucleophiles. The molecular targets include proteins and other biomolecules with accessible nucleophilic sites .
Comparison with Similar Compounds
- Bis(phenylsulfonyl)methane
- Divinyl sulfone
- Ethylene bis(sulfonyl) methane
Comparison:
- Bis(phenylsulfonyl)methane: Unlike bis(vinylsulfonyl)methane, bis(phenylsulfonyl)methane contains phenyl groups, which influence its reactivity and applications. It is often used in the synthesis of olefins .
- Divinyl sulfone: This compound is similar in structure but lacks the methylene bridge present in this compound. It is widely used as a cross-linking agent in polymer chemistry .
- Ethylene bis(sulfonyl) methane: This compound has a similar sulfonyl structure but differs in the length of the carbon chain. It is used in various industrial applications, including the production of specialty chemicals .
This compound stands out due to its unique combination of reactivity and stability, making it a versatile compound in both research and industrial applications.
Biological Activity
Bis(vinylsulfonyl)methane (BVSM) is an organic compound notable for its unique structure and significant biological activity. This article explores the biological mechanisms, applications, and research findings associated with BVSM, focusing on its role as a cross-linking agent in various biomedical applications.
Chemical Structure and Properties
Molecular Formula: CHOS
Molecular Weight: 196.25 g/mol
Appearance: Colorless liquid with a distinctive thiol odor
BVSM consists of two vinyl sulfonyl groups attached to a central methane unit, which enhances its reactivity towards nucleophilic groups such as amines and thiols. This property is crucial for its application in cross-linking biomolecules, particularly proteins.
The primary mechanism of action of BVSM involves the formation of covalent bonds with nucleophilic sites on biomolecules. This cross-linking ability allows BVSM to stabilize protein structures and enhance the mechanical properties of hydrogels. The process primarily occurs through the reaction of the vinyl sulfone groups with amine functionalities present in proteins, leading to the formation of stable C-N bonds .
1. Cross-Linking Agent in Hydrogels
BVSM is extensively used as a cross-linking agent in the synthesis of hydrogels, particularly gelatin-based hydrogels. Research indicates that hydrogels cross-linked with BVSM exhibit improved rheological properties, making them suitable for applications in drug delivery and tissue engineering.
Table 1: Properties of Gelatin Hydrogels Cross-Linked with BVSM
Property | Value |
---|---|
Storage Modulus | Increases with BVSM concentration |
Gelation Time | Dependent on pH and concentration |
Mechanical Strength | Enhanced compared to non-cross-linked gels |
2. Biomedical Applications
The ability of BVSM to form stable covalent bonds with proteins makes it valuable in various biomedical applications:
- Tissue Engineering: BVSM-modified hydrogels can mimic natural tissue environments, providing scaffolds for cell growth and differentiation.
- Drug Delivery Systems: The cross-linked networks can encapsulate drugs, allowing for controlled release profiles .
Study on Gelatin Hydrogels
A study conducted by researchers focused on the gelation properties of gelatin when treated with BVSM. The results demonstrated that varying concentrations of BVSM significantly influenced the mechanical properties and stability of the resulting hydrogels. The optimal concentration was found to be crucial for achieving desired gel strength without compromising biocompatibility .
Safety and Toxicology
Despite its utility, BVSM is classified as a corrosive and irritant substance. Safety data sheets indicate that it poses health hazards if not handled properly. Researchers must adhere to safety protocols when working with this compound to mitigate risks associated with exposure.
Chemical Reactions Analysis
Cross-Linking via Amine Reactions
BVSM reacts with nucleophilic amine groups (–NH₂) in biomolecules like gelatin through Michael addition, forming stable C–N bonds. This reaction drives hydrogel formation and polymer network stabilization .
Key Parameters
Parameter | Effect on Reaction | Optimal Range |
---|---|---|
pH | Increases reaction rate at alkaline conditions | 8.0–9.5 |
Temperature | Accelerates kinetics but risks side reactions | 35–45°C |
BVSM:Amine Molar Ratio | Determines cross-link density | 1:2–1:5 |
Studies show gelatin hydrogels cross-linked with BVSM exhibit:
Michael Addition with Thiols and Heterocycles
BVSM acts as a bis-electrophile in catalytic asymmetric Michael additions. For example, it reacts with hydantoin surrogates (e.g., N-benzoyl dihydroimidazol-4-ones) under bifunctional organocatalysis :
Reaction Scheme
textBVSM + Heterocycle → Adduct (up to 98% ee)
Conditions
-
Catalyst: Squaramide C1 (10 mol%)
-
Solvent: CH₂Cl₂ at 0°C
-
Yield: 70–95%
Oxidation
-
Reacts with H₂O₂/KMnO₄ to form sulfone derivatives.
-
Side products include sulfonic acids under strong oxidative conditions .
Reduction
-
LiAlH₄/NaBH₄ reduces vinyl sulfone groups to thioethers.
-
Selectivity challenges arise due to multiple reactive sites.
Comparative Reactivity Analysis
BVSM’s reactivity surpasses monofunctional vinyl sulfones due to its dual electrophilic centers:
Property | BVSM | Divinyl Sulfone | Bis(phenylsulfonyl)methane |
---|---|---|---|
Reaction Rate with Amines | 2.5× faster | Baseline | 0.3× slower |
Hydrogel Storage Modulus | 500 Pa | 200 Pa | N/A |
Catalytic ee in Additions | 98% | 58% | Not reported |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Bis(vinylsulfonyl)methane (BVSM) in laboratory settings?
BVSM is classified as a skin irritant (H315), severe eye irritant (H319), and suspected mutagen (H341) under GHS guidelines. Methodological precautions include:
- Use of nitrile gloves (tested for permeation resistance) and safety goggles to prevent direct contact .
- Work in a fume hood with adequate ventilation to minimize inhalation risks.
- Store in sealed containers away from incompatible substances (e.g., reducing agents).
- Immediate decontamination of spills using inert absorbents and ethanol rinses .
Q. How can researchers synthesize and characterize BVSM for cross-linking applications?
BVSM is typically synthesized via sulfonation of divinyl precursors. For characterization:
- Purity analysis : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify residual reactants.
- Structural confirmation : Employ H NMR (δ 3.5–4.0 ppm for methylene bridges; δ 6.5–7.0 ppm for vinyl protons) and FTIR (S=O stretching at 1150–1300 cm) .
- Thermal stability : Perform TGA under nitrogen to assess decomposition thresholds (e.g., >150°C).
Advanced Research Questions
Q. What experimental parameters optimize BVSM’s cross-linking efficiency in hydrogel systems?
Studies on gelatin-BVSM hydrogels demonstrate:
- Concentration : 2–5 mM BVSM achieves optimal cross-linking density without gel brittleness .
- pH dependence : Reaction kinetics favor alkaline conditions (pH 8–9) due to enhanced nucleophilic thiol/disulfide interactions.
- Temperature : Cross-linking at 25°C minimizes side reactions (e.g., hydrolysis) compared to elevated temperatures.
- Validation : Measure storage modulus (G’) via rheometry to quantify network formation .
Q. How can researchers resolve contradictions in reported cross-linking densities of BVSM-modified polymers?
Discrepancies often arise from:
- Varied reactant ratios : Standardize molar ratios of BVSM to reactive groups (e.g., thiols or amines).
- Analytical limitations : Use small-angle X-ray scattering (SAXS) to directly assess network topology.
- Environmental factors : Control humidity (<30% RH) to prevent hydrolysis during synthesis .
- Statistical rigor : Apply ANOVA to compare batch-to-batch variability and ensure reproducibility .
Q. What mechanistic insights explain BVSM’s dual reactivity in organic and aqueous systems?
BVSM undergoes:
- Michael addition : In aqueous media, nucleophilic attack by thiols/amines on vinyl sulfone groups forms stable C-S/C-N bonds.
- Radical polymerization : Under UV initiation, vinyl groups polymerize into poly(vinyl sulfone) networks.
- Kinetic studies : Use stopped-flow spectroscopy to monitor reaction rates in buffered vs. non-polar solvents .
Q. Future Research Directions
Q. What gaps exist in current BVSM research, and how can they be addressed methodologically?
- Understudied interactions : Investigate BVSM’s compatibility with biopolymers (e.g., chitosan) using DSC and FTIR.
- Eco-toxicological profiling : Conduct Daphnia magna assays to evaluate aquatic toxicity (OECD 202 guidelines).
- Advanced modeling : Apply density functional theory (DFT) to predict reaction pathways and byproduct formation .
- Multi-variable studies : Use response surface methodology (RSM) to optimize cross-linking conditions .
Properties
IUPAC Name |
1-(ethenylsulfonylmethylsulfonyl)ethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4S2/c1-3-10(6,7)5-11(8,9)4-2/h3-4H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHIIHORMWQZRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CS(=O)(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062947 | |
Record name | Ethene, 1,1'-[methylenebis(sulfonyl)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Ethene, 1,1'-[methylenebis(sulfonyl)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3278-22-6 | |
Record name | 1,1′-[Methylenebis(sulfonyl)]bis[ethene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3278-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(vinylsulfonyl)methane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003278226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethene, 1,1'-[methylenebis(sulfonyl)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethene, 1,1'-[methylenebis(sulfonyl)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-[methylenebis(sulphonyl)]diethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.918 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(VINYLSULFONYL)METHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUQ276J55D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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